

# Technical Support Center: Optimizing Dihydroproscar (Finasteride) Dosage for Animal Studies

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## Compound of Interest

Compound Name: *Dihydroproscar*

Cat. No.: *B195192*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of **Dihydroproscar** (Finasteride) for animal studies.

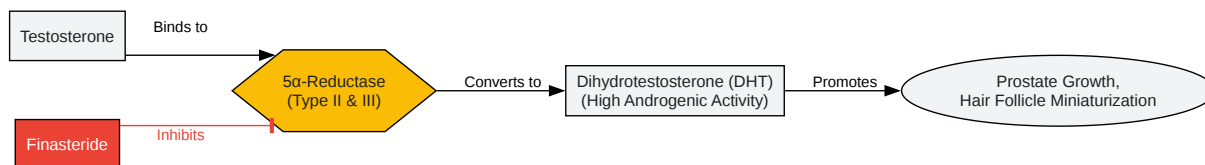
## Frequently Asked Questions (FAQs)

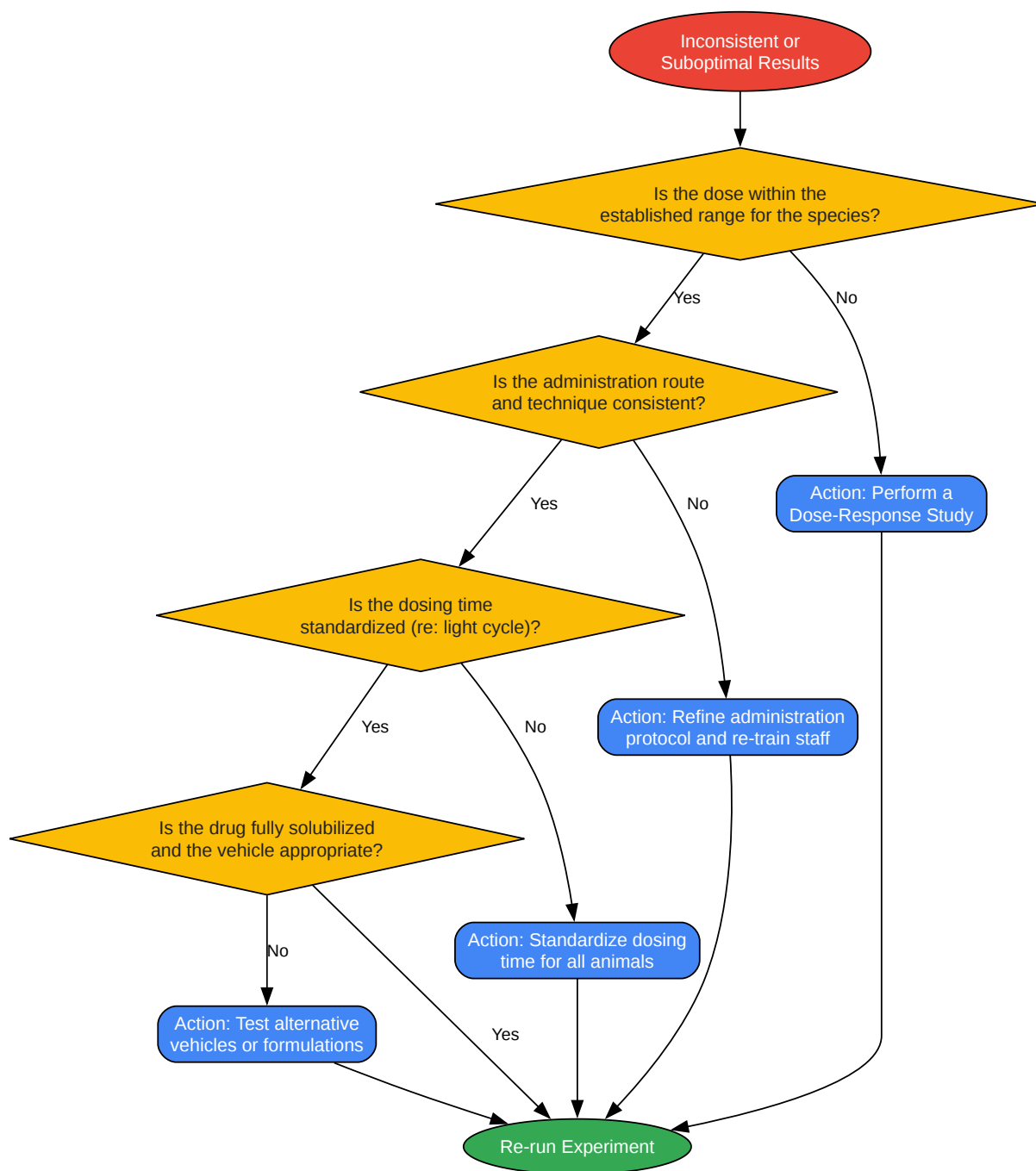
Q1: What is **Dihydroproscar** and its relation to Finasteride?

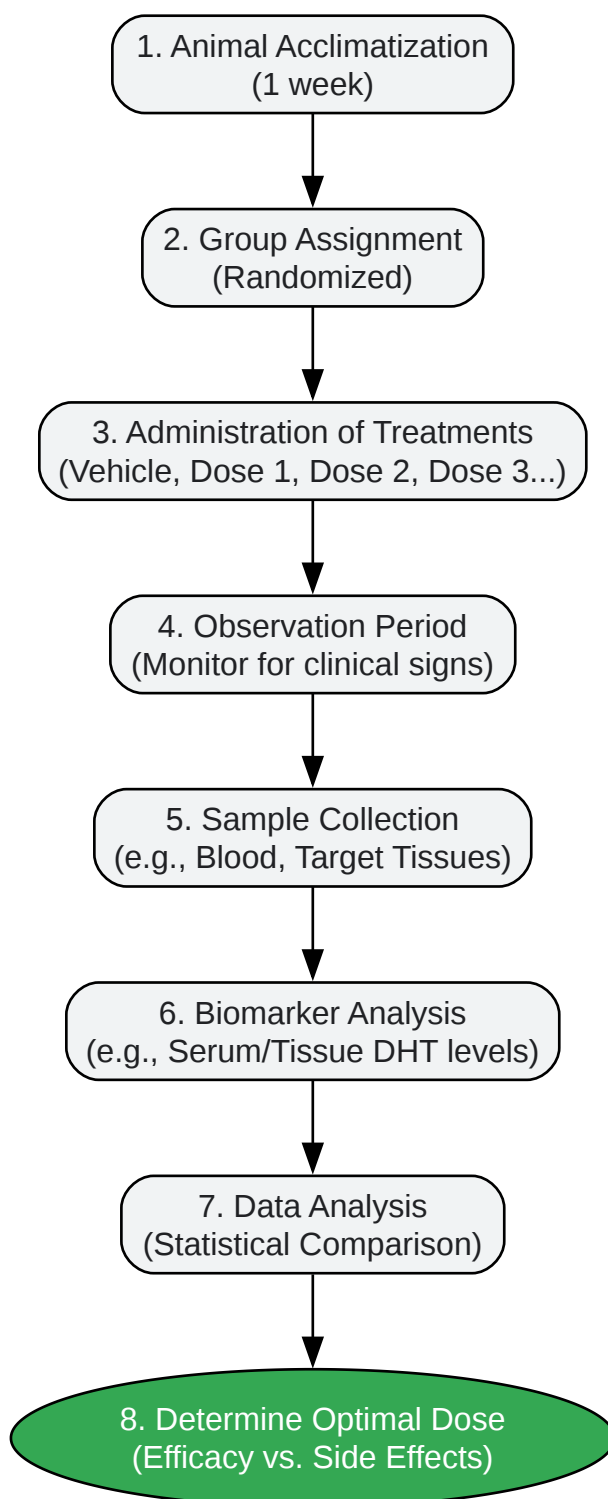
**Dihydroproscar**, or Dihydro Finasteride, is the reduced product of Finasteride.<sup>[1]</sup> Finasteride is the active compound used in research and clinical settings. It is a synthetic 4-azasteroid that functions as a 5 $\alpha$ -reductase inhibitor.<sup>[2][3]</sup> For the purpose of experimental design, literature and protocols refer to the administration of Finasteride.

Q2: What is the primary mechanism of action for Finasteride?

Finasteride is a competitive inhibitor of 5-alpha reductase, particularly the type II and III isoenzymes.<sup>[4][5]</sup> This enzyme is responsible for the conversion of testosterone into the more potent androgen, 5 $\alpha$ -dihydrotestosterone (DHT).<sup>[6]</sup> By blocking this conversion, Finasteride significantly reduces DHT levels in both serum and target tissues like the prostate.<sup>[4][6]</sup> Research indicates it can lower serum DHT levels by approximately 70% and prostate DHT levels by up to 90%.<sup>[4]</sup>







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